molecular formula C26H22N2O2 B274070 (4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide

(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide

Cat. No. B274070
M. Wt: 394.5 g/mol
InChI Key: UDGDOZJSCASSOV-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide is a synthetic compound that belongs to the class of naphthalene derivatives. It is commonly referred to as MANEC or 4Z-MANEC. This compound has gained significant attention in the scientific community due to its potential applications in research and drug development.

Mechanism of Action

The mechanism of action of MANEC is not fully understood. However, it is believed that MANEC exerts its anti-cancer activity by targeting multiple signaling pathways involved in cancer cell growth and survival. MANEC has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. MANEC also inhibits the NF-κB pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
MANEC has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, MANEC has been shown to have anti-inflammatory and antioxidant properties. MANEC has also been shown to inhibit the activity of enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MANEC in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using MANEC in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to cells in culture. Additionally, MANEC is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms.

Future Directions

There are several future directions for research on MANEC. One area of research is the development of more efficient synthesis methods for MANEC, which could improve the yield and purity of the compound. Another area of research is the development of more water-soluble derivatives of MANEC, which could improve its efficacy in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of MANEC and its potential applications in cancer therapy and other areas of research.

Synthesis Methods

The synthesis of (4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide involves the reaction of 2-hydroxy-1,4-naphthoquinone and 3-methylaniline in the presence of acetic acid. The resulting intermediate is then reacted with 2-methylbenzoyl chloride to yield the final product. The synthesis of MANEC is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.

Scientific Research Applications

MANEC has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer therapy. Studies have shown that MANEC has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. MANEC has been shown to induce apoptosis, inhibit cell proliferation, and disrupt cell cycle progression in cancer cells.

properties

Product Name

(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide

InChI

InChI=1S/C26H22N2O2/c1-17-8-7-11-20(14-17)27-16-23-21-12-5-4-10-19(21)15-22(25(23)29)26(30)28-24-13-6-3-9-18(24)2/h3-16,27H,1-2H3,(H,28,30)/b23-16-

InChI Key

UDGDOZJSCASSOV-KQWNVCNZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)NC4=CC=CC=C4C

SMILES

CC1=CC(=CC=C1)NC=C2C3=CC=CC=C3C=C(C2=O)C(=O)NC4=CC=CC=C4C

Canonical SMILES

CC1=CC(=CC=C1)NC=C2C3=CC=CC=C3C=C(C2=O)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

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